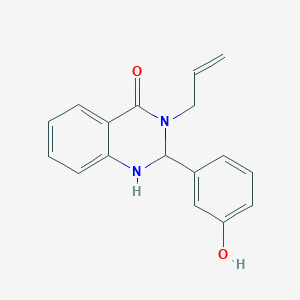
4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide, also known as OHM-391 or 4-OH-MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.
作用機序
The exact mechanism of action of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. It has been found to enhance the release of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide exhibits significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in the brain and peripheral tissues. It has also been found to increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, it has been found to reduce the levels of oxidative stress markers, such as malondialdehyde, and increase the levels of antioxidant enzymes, such as superoxide dismutase.
実験室実験の利点と制限
The advantages of using 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide in lab experiments include its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide. These include further studies on its mechanism of action, its potential use in the treatment of various medical conditions, and its safety and toxicity profile. Additionally, the development of new derivatives of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide with improved pharmacological properties is also an area of future research.
Conclusion
In conclusion, 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide in the treatment of various medical conditions.
合成法
The synthesis of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide involves the reaction between 1-(2-hydroxyphenyl)piperazine and phenyl isocyanate. The reaction is typically carried out in the presence of a suitable solvent and a catalyst at an elevated temperature. The resulting product is then purified using various methods such as recrystallization and column chromatography to obtain a pure form of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide.
科学的研究の応用
4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide has been studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit significant anti-inflammatory, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of depression, anxiety disorders, and neuropathic pain.
特性
IUPAC Name |
4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16-9-5-4-8-15(16)19-10-12-20(13-11-19)17(22)18-14-6-2-1-3-7-14/h1-9,21H,10-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNJSZMXBFUCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)
![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)


![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)
![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)

![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)
![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)


